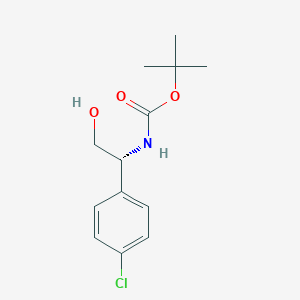
(R)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a hydroxyethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable chlorophenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed reactions to introduce the tert-butyl group into the molecule . The reaction conditions often include the use of solvents such as methylene chloride, chloroform, and alcohols, and the reactions are carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: tert-Butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of nucleophiles such as amines or thiols .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can lead to the formation of ketones or aldehydes, while reduction of the chlorophenyl group can yield phenyl derivatives .
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies .
Medicine: It can be used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it suitable for use in the synthesis of high-value products .
作用機序
The mechanism of action of tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
類似化合物との比較
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the chlorophenyl and hydroxyethyl groups.
N-Boc-protected anilines: Compounds that share the tert-butyl carbamate moiety but have different substituents on the aromatic ring.
Uniqueness: tert-Butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of both the chlorophenyl and hydroxyethyl groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C13H18ClNO3 |
|---|---|
分子量 |
271.74 g/mol |
IUPAC名 |
tert-butyl N-[(1R)-1-(4-chlorophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1 |
InChIキー |
QUURCBFBLHSKLE-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=C(C=C1)Cl |
正規SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


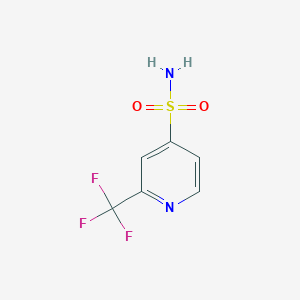
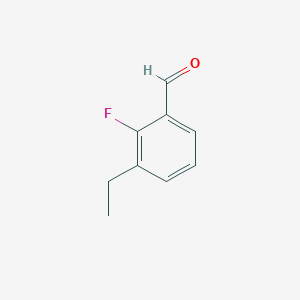



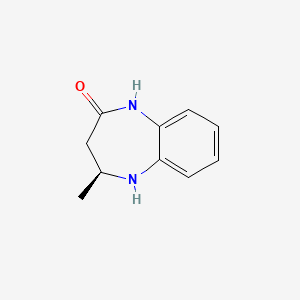
![{1-Aminospiro[2.2]pentan-1-yl}methanolhydrochloride](/img/structure/B13577640.png)
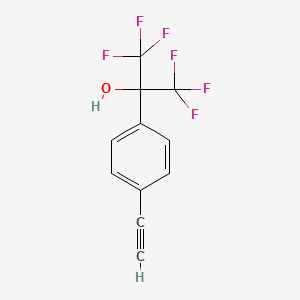

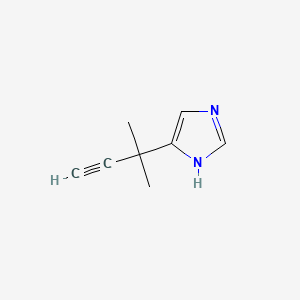


![(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13577693.png)

